molecular formula C13H23NO5 B2513365 1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate CAS No. 1785721-13-2

1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate

Cat. No. B2513365
CAS RN: 1785721-13-2
M. Wt: 273.329
InChI Key: QXPPPWXTNBWACT-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate is a chemical compound with the CAS Number: 1785721-13-2 and Linear Formula: C13H23NO5 . It has a molecular weight of 273.33 . The compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for 1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate is 1S/C13H23NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

    Antimalarial Activity: Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group (similar to our compound) have demonstrated potent antimalarial activity . Investigating derivatives of this compound could lead to new antimalarial drugs.

    Antidepressant Properties: Some [1,2,4]triazino[5,6-b]indole derivatives exhibit antidepressant effects . Researchers might explore modifications to enhance these properties.

Organic Synthesis and Chemical Reactions

The tert-butyl group plays a crucial role in enhancing the biological activity of heterocycles. Consider the following:

    Lipophilicity Enhancement: Introduction of a tert-butyl group increases lipophilicity, which aids in cell membrane penetration . Researchers could explore its use in drug delivery systems.

    Halogen Exchange Reactions: The ligand’s structure may influence halogen exchange reactions, which are essential in synthetic chemistry .

Antibacterial Agents

While not directly studied for antibacterial activity, compounds related to our target molecule have been screened for their effects against Gram-positive and Gram-negative bacteria . Further exploration could reveal potential antibacterial properties.

DNA Intercalating Agents

Indolo[2,3-b]quinoxalines, structurally related to our compound, are known DNA intercalators with antiviral and cytotoxic activity . Investigating derivatives could lead to novel anticancer agents.

Avibactam Precursor

The synthesis of avibactam, a β-lactamase inhibitor, involves a similar piperidine-2-carboxylate intermediate . Our compound could serve as a valuable precursor in this context.

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPPPWXTNBWACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate

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